4-Hydroxy-7-methyl-2-naphthalenecarboxylic acid methyl ester
Description
4-Hydroxy-7-methyl-2-naphthalenecarboxylic acid methyl ester (CAS: 24894-74-4) is a naphthalene-derived aromatic ester with the molecular formula C₁₃H₁₂O₃ and a molar mass of 216.23 g/mol . Structurally, it consists of a naphthalene backbone substituted with a hydroxyl group at position 4, a methyl group at position 7, and a methyl ester at the carboxylic acid position (Figure 1). This compound is primarily utilized in synthetic chemistry as a precursor for intermediates, pharmacological research, and analytical reference standards .
Properties
IUPAC Name |
methyl 4-hydroxy-7-methylnaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8-3-4-11-9(5-8)6-10(7-12(11)14)13(15)16-2/h3-7,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWRJRIYQNJIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C=C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory agent or in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the specific biological context and the desired therapeutic outcome.
Comparison with Similar Compounds
Comparison with Structurally Similar Methyl Esters
Aromatic vs. Aliphatic Methyl Esters
- Target Compound: The naphthalene core confers rigidity and planar aromaticity, enhancing UV absorption and thermal stability compared to aliphatic esters. Its hydroxyl group introduces polarity, influencing solubility in polar solvents like methanol or acetone .
- Aliphatic Esters: Heptadecanoic acid methyl ester (C₁₈H₃₆O₂): A saturated fatty acid ester with a linear hydrocarbon chain. Used as an internal standard in lipid analysis due to its predictable retention times in GC-MS . Octanoic acid methyl ester (C₉H₁₈O₂): A short-chain ester with higher volatility (lower boiling point) than the target compound, making it suitable for flavor and fragrance applications . 3-Oxohexanoic acid methyl ester (C₇H₁₂O₃): Contains a ketone group, increasing reactivity in condensation reactions compared to the hydroxylated naphthalene ester .
| Property | 4-Hydroxy-7-methyl-2-naphthalenecarboxylic Acid Methyl Ester | Heptadecanoic Acid Methyl Ester | Octanoic Acid Methyl Ester |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₂O₃ | C₁₈H₃₆O₂ | C₉H₁₈O₂ |
| Molar Mass (g/mol) | 216.23 | 284.48 | 158.24 |
| Functional Groups | Aromatic ring, hydroxyl, ester | Linear alkyl chain, ester | Linear alkyl chain, ester |
| Key Applications | Synthetic intermediates, pharmacology | Lipid analysis standards | Food/cosmetic additives |
| Polarity | Moderate (due to hydroxyl) | Low | Low |
Terpene-Derived Methyl Esters
- Sandaracopimaric Acid Methyl Ester (C₂₁H₃₂O₂): A diterpene resin acid ester with a fused tricyclic structure. Used in natural resin formulations for adhesives and varnishes, contrasting with the pharmacological focus of the target compound .


- Dehydroabietic Acid Methyl Ester (C₂₁H₂₈O₂): Another diterpene ester with antimicrobial properties, highlighting functional diversity compared to the hydroxylated aromatic ester .
Complex Esters with Pharmacological Relevance
- 8-O-Acetylshanzhiside Methyl Ester (C₂₁H₃₂O₁₁): A glycoside ester with anti-inflammatory and neuroprotective effects. While structurally distinct (cyclopenta[c]pyran backbone), it shares applications in pharmacological research .
Key Research Findings
- Stability: The aromatic ring in this compound confers resistance to hydrolysis under acidic conditions compared to aliphatic esters like nonanedioic acid dimethyl ester (C₁₁H₂₀O₄), which degrade more readily .
- Analytical Behavior : In GC-MS, the target compound’s retention time is longer than palmitic acid methyl ester (C₁₇H₃₄O₂) due to higher molecular weight and aromatic interactions with stationary phases .

- Synthetic Utility : Unlike 2-oxobutyric acid methyl ester (C₅H₈O₃), which is used in transamination studies, the target compound’s hydroxyl group enables regioselective functionalization in drug synthesis .
Biological Activity
4-Hydroxy-7-methyl-2-naphthalenecarboxylic acid methyl ester, a synthetic compound belonging to the class of naphthalene carboxylic acid derivatives, has garnered attention for its significant biological activities, particularly in the context of cancer therapy. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H12O3
- Molecular Weight : 216.23 g/mol
- Appearance : White to pale yellow crystalline solid
- Stability : Stable under standard laboratory conditions
The compound features a methyl ester functional group that enhances its solubility and biological activity. Its structure is characterized by specific hydroxyl and methyl substitutions on the naphthalene ring, which contribute to its unique properties compared to other naphthalene derivatives.
This compound primarily exerts its biological effects through the following mechanisms:
- Inhibition of Angiogenesis : The compound acts as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. By inhibiting this receptor, it reduces endothelial cell proliferation, migration, and tube formation, which are critical processes in tumor growth and metastasis .
- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 expression .
- Enhancement of Chemotherapy Efficacy : Preclinical studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents by inducing synergistic effects that lead to increased cancer cell death .
Biological Activities
The biological activities of this compound can be summarized as follows:
Study 1: Anticancer Properties
A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The compound was shown to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.
Study 2: Mechanistic Insights
Research involving molecular docking studies revealed that the compound binds effectively to VEGFR-2, blocking its activation by VEGF. This binding disrupts downstream signaling pathways crucial for angiogenesis, thus providing a rationale for its use in cancer therapies focused on inhibiting tumor growth through vascular targeting .
Study 3: Combination Therapy
In vivo studies indicated that when combined with standard chemotherapeutic agents, this compound led to enhanced tumor regression compared to monotherapy. This suggests its potential role as an adjuvant therapy in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



